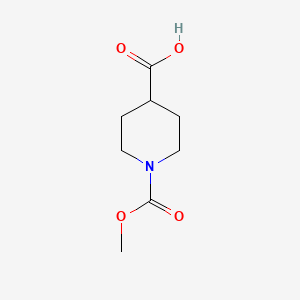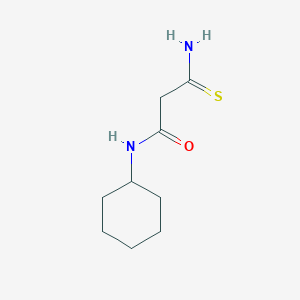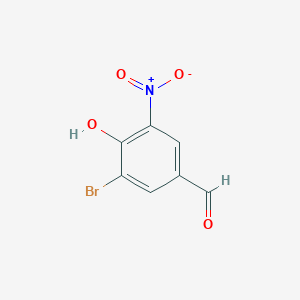
6-Iod-2-methyl-1,3-benzothiazol
Übersicht
Beschreibung
6-Iodo-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H6INS It is a derivative of benzothiazole, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position on the benzothiazole ring
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-1,3-benzothiazole typically involves the iodination of 2-methyl-1,3-benzothiazole. One common method includes the reaction of 2-methyl-1,3-benzothiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of 6-Iodo-2-methyl-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methyl-1,3-benzothiazole.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products like 6-azido-2-methyl-1,3-benzothiazole or 6-cyano-2-methyl-1,3-benzothiazole.
Oxidation: Products like 6-iodo-2-methyl-1,3-benzothiazole sulfoxide or sulfone.
Reduction: 2-methyl-1,3-benzothiazole.
Wirkmechanismus
The mechanism of action of 6-Iodo-2-methyl-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the iodine atom, resulting in different chemical and biological properties.
2-Bromobenzothiazole: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
2-Chlorobenzothiazole:
Uniqueness: 6-Iodo-2-methyl-1,3-benzothiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and enhancing its utility in various applications.
Eigenschaften
IUPAC Name |
6-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGKAZJAUWMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6-Iodo-2-methyl-1,3-benzothiazole?
A1: 6-Iodo-2-methyl-1,3-benzothiazole [] is a nearly planar molecule. The largest deviation from the mean plane is observed for the iodine atom, which is situated at a distance of 0.075 Å from the plane. The crystal structure is primarily stabilized by intermolecular halogen bonds between the iodine atom (C-I) and nitrogen atoms (N) of neighboring molecules. These interactions form zigzagging supramolecular chains. Additionally, offset π-π interactions between the thiazole rings of adjacent molecules contribute to the overall stability of the crystal structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)










